molecular formula C27H22N2O4 B5040718 N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-PHENOXYPHENYL)VINYL)BENZAMIDE

N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-PHENOXYPHENYL)VINYL)BENZAMIDE

Cat. No.: B5040718
M. Wt: 438.5 g/mol
InChI Key: XZFAITWNTJDVGU-BWAHOGKJSA-N
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Description

“N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-PHENOXYPHENYL)VINYL)BENZAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-PHENOXYPHENYL)VINYL)BENZAMIDE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furylmethylamine Intermediate: Starting with furfural, a reductive amination reaction can be employed to form furylmethylamine.

    Coupling with Phenoxyphenylvinyl Group: The furylmethylamine can then be coupled with a phenoxyphenylvinyl derivative through a condensation reaction.

    Final Coupling with Benzamide: The intermediate product is then reacted with benzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furyl ketones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve binding to proteins or enzymes, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-PHENOXYPHENYL)VINYL)BENZAMIDE: can be compared to other compounds with similar functional groups, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary

Properties

IUPAC Name

N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(21-10-3-1-4-11-21)29-25(27(31)28-19-24-15-8-16-32-24)18-20-9-7-14-23(17-20)33-22-12-5-2-6-13-22/h1-18H,19H2,(H,28,31)(H,29,30)/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFAITWNTJDVGU-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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